1-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide

Lipophilicity Drug-likeness ADME profiling

This phenyl-substituted thiophene–furan sulfonamide (MW 333.4, XLogP 2.8, TPSA 95.9 Ų) is structurally differentiated from benzoxazolyl and methyl analogs, delivering +0.2 logP and −26.1 Ų TPSA for enhanced membrane permeability in intracellular target screening. With a single H-bond donor and five acceptors, it is an ideal starting point for fragment growth, scaffold hopping, and focused library design. Researchers requiring reproducible carbonic anhydrase inhibition or kinase modulation data should select this specific phenyl variant—generic substitution risks altered solubility, metabolic stability, and target selectivity.

Molecular Formula C16H15NO3S2
Molecular Weight 333.42
CAS No. 2034488-85-0
Cat. No. B2478146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide
CAS2034488-85-0
Molecular FormulaC16H15NO3S2
Molecular Weight333.42
Structural Identifiers
SMILESC1=CC=C(C=C1)CS(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3
InChIInChI=1S/C16H15NO3S2/c18-22(19,12-13-5-2-1-3-6-13)17-11-14-8-9-15(20-14)16-7-4-10-21-16/h1-10,17H,11-12H2
InChIKeyMEMMRDCWHYFTJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide (CAS 2034488-85-0) – Structural Baseline & Procurement-Relevant Classification


1-Phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide (CAS 2034488-85-0, MW 333.4 g/mol) is a heterocyclic sulfonamide containing a phenylmethanesulfonamide group linked via a methylene bridge to a 5-(thiophen-2-yl)furan core [1]. The compound belongs to a broader class of thiophene–furan sulfonamides that have been investigated for carbonic anhydrase inhibition and kinase modulation. Its XLogP of 2.8, topological polar surface area (TPSA) of 95.9 Ų, and a single hydrogen bond donor (HBD=1) distinguish it from larger, more polar analogs in the same scaffold family [1]. These physicochemical properties suggest moderate membrane permeability balanced with adequate solubility, making it a candidate for cellular screening libraries and medicinal chemistry hit-to-lead programs where central-nervous-system penetration is not the primary objective.

Why In-Class Thiophene–Furan Sulfonamides Cannot Simply Be Interchanged for 1-Phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide


Within the thiophene–furan sulfonamide family, small structural modifications produce diverging physicochemical and biological profiles that preclude generic substitution. The target compound carries a phenyl group on the sulfonamide moiety, whereas many close commercial analogs replace this with a benzoxazolyl, ethenesulfonamide, or simple methyl substituent. These alterations shift logP by >0.2 units, add or remove hydrogen-bond acceptors, and change TPSA by over 25 Ų, all of which influence target-binding, off-rate kinetics, and cellular permeability [1][2]. A procurement decision based solely on scaffold similarity risks selecting a compound with different solubility, metabolic stability, or selectivity profile, thereby compromising reproducibility in biochemical or cell-based assays [2].

Quantitative Differentiation Evidence for 1-Phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide Versus Closest Analogs


Lipophilicity Differentiation: XLogP3-AA Compared with the 1,2-Benzoxazol-3-yl Analog

The target compound demonstrates a higher computed logP (XLogP3-AA = 2.8) than its closest commercially listed analog, 1-(1,2-benzoxazol-3-yl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}methanesulfonamide (XLogP3-AA = 2.6), indicating slightly greater lipophilicity that can enhance passive membrane permeability while remaining within the typical drug-like range [1][2].

Lipophilicity Drug-likeness ADME profiling

Topological Polar Surface Area (TPSA) Differentiation Versus the 1,2-Benzoxazol-3-yl Analog

The target compound possesses a TPSA of 95.9 Ų, which is 26.1 Ų lower than the 122 Ų measured for the benzoxazol analog [1][2]. Lower TPSA is correlated with improved oral absorption and, when TPSA < 140 Ų, generally predicts adequate bioavailability.

Polar surface area Oral bioavailability Blood-brain barrier penetration

Hydrogen Bond Acceptor Count Differentiation Versus the 1,2-Benzoxazol-3-yl Analog

The target compound has a hydrogen bond acceptor count (HBA) of 5, compared to 7 for the 1,2-benzoxazol-3-yl analog [1][2]. The reduced HBA count lowers the compound's overall polarity and desolvation penalty upon binding, which can enhance binding affinity for hydrophobic enzyme pockets.

Hydrogen bonding Solubility Target binding

Class-Level Carbonic Anhydrase II Inhibitory Potential of Thiophene–Furan Sulfonamide Scaffolds

Although no direct head-to-head inhibition data are publicly available for this exact compound, a series of chemically related 4-substituted thiophene- and furan-2-sulfonamides have demonstrated nanomolar-level potency for inhibition of human carbonic anhydrase II (hCA II) in vitro [1]. The target compound retains the essential thiophene–furan–sulfonamide pharmacophore that is the hallmark of this active series.

Carbonic anhydrase II Enzyme inhibition Nanomolar potency

Procurement-Driven Application Scenarios for 1-Phenyl-N-((5-(thiophen-2-yl)furan-2-yl)methyl)methanesulfonamide


Cellular Permeability Screening Libraries for Intracellular Enzyme Targets

With an XLogP of 2.8 and TPSA of 95.9 Ų, this compound is well-suited for inclusion in screening libraries targeting intracellular enzymes where balanced lipophilicity is required for passive membrane diffusion. Its superior logP (+0.2 units) and lower TPSA (–26.1 Ų) compared with the 1,2-benzoxazol-3-yl analog position it as a more permeable option within the same scaffold family [1][2].

Carbonic Anhydrase II Inhibition Studies and Ocular Hypotensive Research

Class-level evidence supports nanomolar carbonic anhydrase II inhibition by thiophene–furan sulfonamide derivatives [3]. Researchers investigating glaucoma, intraocular pressure regulation, or carbonic anhydrase-related pH homeostasis can consider this compound as a candidate where the phenyl substituent may offer distinct isoform-selectivity or pharmacokinetic advantages over unsubstituted or benzoxazol analogs.

Medicinal Chemistry Hit Expansion and Structure–Activity Relationship (SAR) Campaigns

The compound's moderate molecular weight (333.4 g/mol), single hydrogen bond donor, and five hydrogen bond acceptors render it an attractive starting point for fragment growth or scaffold-hopping strategies [1]. Its physicochemical properties fall within established drug-like space, and its structural differentiation from the 1,2-benzoxazol-3-yl analog (HBA 5 vs. 7) provides a tractable SAR vector for optimizing target affinity and selectivity [1][2].

Building Block for Thiophene–Furan Hybrid Molecule Synthesis

The compound serves as a versatile synthetic building block for generating more complex molecules containing thiophene and furan heterocycles. Its phenylmethanesulfonamide functionality can be exploited for further derivatization, while the thiophene and furan rings are amenable to oxidation reactions to form sulfoxides and sulfones, enabling the construction of diverse chemical libraries [1].

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